2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide
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Overview
Description
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is a chemical compound with a molecular formula of C9H13N3O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a keto group, and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino and keto groups are introduced through specific reactions such as amination and oxidation.
Attachment of the Ethylacetamide Moiety: The final step involves the acylation of the pyridine derivative with ethylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization and chromatography.
- Monitoring of reaction parameters like temperature, pressure, and pH to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide
- 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide
Uniqueness
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-4-oxopyridin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-2-11-9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,2,6,10H2,1H3,(H,11,14) |
InChI Key |
ILUBNCBCCCYQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
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